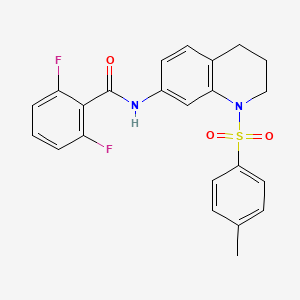

2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

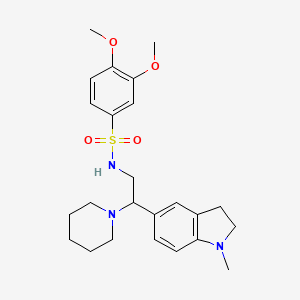

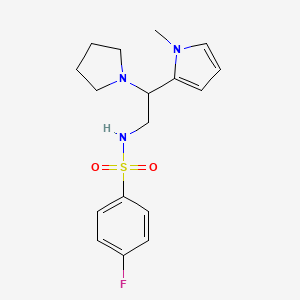

2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a compound that likely contains a benzamide core structure with additional functional groups that provide specific chemical properties. The presence of difluoro substituents on the benzamide ring suggests enhanced electronic properties, while the tosyl-tetrahydroquinolinyl moiety indicates a complex molecular architecture that could be relevant in various chemical reactions or as a potential pharmacophore.

Synthesis Analysis

The synthesis of related benzamide compounds has been explored in recent studies. For instance, a highly mono-selective ortho-trifluoromethylation of benzamides has been achieved using Cu-promoted C-H activations, employing an 8-aminoquinoline group as a directing group and Togni reagent II as the CF3 source . This method demonstrates the potential for introducing fluorinated groups into the benzamide structure, which could be applicable to the synthesis of 2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide by modifying the directing group or the fluorination reagent.

Molecular Structure Analysis

The molecular structure of 2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide would be characterized by the presence of electron-withdrawing fluorine atoms at the ortho positions of the benzamide ring, which could affect the electron density and reactivity of the molecule. The tosyl group attached to the tetrahydroquinoline ring would add steric bulk and could influence the molecule's conformation and its interactions with other molecules or biological targets.

Chemical Reactions Analysis

While the provided data does not directly discuss the chemical reactions of 2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, it can be inferred from related research that such a molecule could participate in various chemical transformations. For example, the visible-light-induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones suggest that similar photochemical processes could be applicable to the synthesis or modification of the compound , potentially leading to the formation of CF2H/CF3-containing derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-difluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide would be influenced by its molecular structure. The difluoro groups would likely increase the compound's lipophilicity and could affect its boiling and melting points. The presence of the tosyl group could enhance the molecule's acidity and reactivity due to its electron-withdrawing nature. The overall properties would be crucial for determining the compound's suitability in various applications, such as medicinal chemistry or as an intermediate in organic synthesis.

Scientific Research Applications

Synthesis and Applications in Heterocyclic Chemistry

Research has demonstrated the synthesis of fluorinated heterocycles, highlighting their significant role in pharmaceutical and agrochemical industries. For instance, fluorinated heterocycles have been synthesized via rhodium(III)-catalyzed C-H activation, showcasing the synthetic potential of such protocols for creating diverse and functionally rich molecules (Wu et al., 2017).

Imaging Applications

Fluorine-18-labeled benzamide analogs have been synthesized for imaging sigma2 receptor status in solid tumors using positron emission tomography (PET), underscoring the relevance of fluorinated compounds in diagnostic imaging (Tu et al., 2007).

Catalysis and Organic Synthesis

Research on visible-light-induced and copper-promoted perfluoroalkylation of benzamides has provided straightforward methods for synthesizing ortho-perfluoroalkyl-substituted benzoic acid derivatives, demonstrating the utility of fluorinated compounds in catalytic processes (Chen et al., 2016).

Drug Discovery

Studies have explored the synthesis and antibacterial activity of fluorinated quinoline derivatives, suggesting the potential of such compounds in developing new therapeutic agents (Sheu et al., 1998).

Mechanism of Action

- It likely affects multiple pathways, potentially including:

Mode of Action

properties

IUPAC Name |

2,6-difluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20F2N2O3S/c1-15-7-11-18(12-8-15)31(29,30)27-13-3-4-16-9-10-17(14-21(16)27)26-23(28)22-19(24)5-2-6-20(22)25/h2,5-12,14H,3-4,13H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGYCOWEIZCZDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20F2N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(5-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B3007095.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3007096.png)

![2-Oxo-6-(trifluoromethyl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile](/img/structure/B3007097.png)

![5-amino-1-[4-(cyanomethyl)phenyl]-1H-imidazole-4-carbonitrile](/img/structure/B3007099.png)

![N-(3,4-dimethoxyphenethyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3007105.png)